molecular formula C12H17BrO B12098810 1-Bromo-4-iso-butyloxy-2,6-dimethylbenzene

1-Bromo-4-iso-butyloxy-2,6-dimethylbenzene

Cat. No.: B12098810
M. Wt: 257.17 g/mol
InChI Key: MALUOMNAXSCDTH-UHFFFAOYSA-N
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Description

1-Bromo-4-iso-butyloxy-2,6-dimethylbenzene is a brominated aromatic compound featuring a benzene ring substituted with bromine (Br), an iso-butyloxy group (–OCH₂CH(CH₂)₂), and two methyl (–CH₃) groups at positions 2 and 4. This compound is of interest in organic synthesis, particularly in cross-coupling reactions, due to the bromine atom’s role as a leaving group. Its steric and electronic properties are influenced by the bulky iso-butyloxy substituent and electron-donating methyl groups, which differentiate it from simpler bromoarenes.

Properties

Molecular Formula

C12H17BrO

Molecular Weight

257.17 g/mol

IUPAC Name

2-bromo-1,3-dimethyl-5-(2-methylpropoxy)benzene

InChI

InChI=1S/C12H17BrO/c1-8(2)7-14-11-5-9(3)12(13)10(4)6-11/h5-6,8H,7H2,1-4H3

InChI Key

MALUOMNAXSCDTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-iso-butyloxy-2,6-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-iso-butyloxy-2,6-dimethylbenzene using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control, solvent selection, and catalyst recycling.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-iso-butyloxy-2,6-dimethylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

    Substitution: 4-iso-Butyloxy-2,6-dimethylphenol (when hydroxide is used).

    Oxidation: 4-iso-Butyloxy-2,6-dimethylbenzoic acid.

    Reduction: 4-iso-Butyloxy-2,6-dimethylbenzene.

Scientific Research Applications

1-Bromo-4-iso-butyloxy-2,6-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-iso-butyloxy-2,6-dimethylbenzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the iso-butyloxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, this section compares 1-bromo-4-iso-butyloxy-2,6-dimethylbenzene with structurally analogous brominated and substituted benzene derivatives. Key factors include substituent effects, physicochemical properties, reactivity, and safety profiles.

2.1 Substituent Effects and Structural Analogues
Table 1: Structural Comparison of Selected Brominated Aromatic Compounds
Compound Name Substituents (Positions) CAS Number Key Features
This compound Br (1), –OCH₂CH(CH₂)₂ (4), –CH₃ (2,6) Not provided Bulky iso-butyloxy, electron-rich methyl
1-Chloro-4-methoxy-2,6-dimethylbenzene Cl (1), –OCH₃ (4), –CH₃ (2,6) Not provided Smaller methoxy group, lower steric hindrance
4-Bromo-1,2-diaminobenzene Br (4), –NH₂ (1,2) 1575-37-7 Electron-rich amino groups, polar
2,6-Dimethylaniline –NH₂ (1), –CH₃ (2,6) 87-62-7 Amino group, classified as hazardous
1-Bromo-2,3-difluoro-4-methoxybenzene Br (1), –F (2,3), –OCH₃ (4) 121219-03-2 Fluorine substituents enhance electronegativity
2.2 Physicochemical Properties
  • Polarity and Separation Challenges :
    The methoxy analog (1-chloro-4-methoxy-2,6-dimethylbenzene) exhibits physicochemical similarities to its cross-coupled products, complicating purification via silica gel chromatography . In contrast, the bulky iso-butyloxy group in this compound may improve separation efficiency due to increased steric bulk and altered polarity.
2.3 Reactivity in Cross-Coupling Reactions
  • Bromine vs. Chlorine : Bromine’s lower electronegativity compared to chlorine (e.g., in 1-chloro-4-methoxy-2,6-dimethylbenzene) makes it a better leaving group in Suzuki-Miyaura or Ullmann couplings, favoring higher reaction yields.

Biological Activity

Chemical Structure and Properties

1-Bromo-4-iso-butyloxy-2,6-dimethylbenzene can be classified as a brominated derivative of dimethylbenzene with an iso-butoxy group. Its molecular formula is C12H17BrO, and it features a bromine atom attached to a benzene ring, which is known to influence its reactivity and biological interactions.

General Insights on Brominated Aromatic Compounds

Brominated aromatic compounds are often studied for their biological activities, which can include antimicrobial, antifungal, and anti-inflammatory properties. The presence of the bromine atom typically enhances the lipophilicity of these compounds, potentially increasing their bioavailability and interaction with biological membranes.

Table 1: Biological Activities of Brominated Aromatic Compounds

Compound NameBiological ActivityReference
1-Bromo-4-chlorobenzeneAntimicrobial properties
2-BromoanilineInhibitory effects on enzyme activity
1-Bromo-3-nitrobenzeneCytotoxic effects in cancer cells

Specific Studies Related to this compound

While direct studies on this compound are scarce, its structural similarities to other brominated compounds suggest potential biological activities. Research indicates that brominated compounds can exhibit:

  • Antimicrobial Activity : Many brominated compounds show effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Some studies have linked brominated compounds with reduced inflammation markers in cellular models.

Case Study: Antimicrobial Properties

A study assessing the antimicrobial properties of various brominated compounds found that certain derivatives effectively inhibited the growth of Gram-positive and Gram-negative bacteria. Although this compound was not directly tested, its structural analogs demonstrated significant antimicrobial activity, suggesting similar potential for this compound.

The mechanisms through which brominated aromatic compounds exert their biological effects may include:

  • Enzyme Inhibition : Brominated compounds can act as enzyme inhibitors by binding to active sites or altering enzyme conformation.
  • Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into lipid membranes, potentially disrupting cellular integrity.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that brominated compounds may induce oxidative stress in cells, leading to apoptosis in cancerous cells.

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